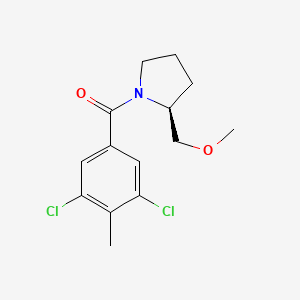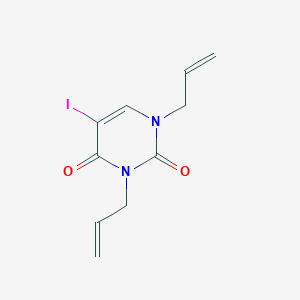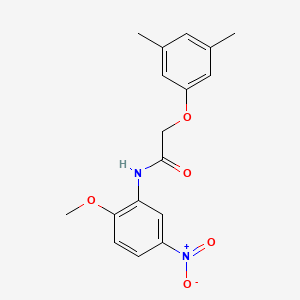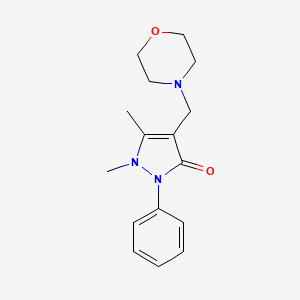![molecular formula C17H15N3O4 B5619517 5-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5619517.png)
5-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid often involves ring-opening followed by ring closure reactions, employing methods that lead to the formation of complex structures such as pyrazoles, pyridines, and imidazoles. For example, the ring-opening and subsequent ring closure reactions of certain precursors have led to the synthesis of novel compounds exhibiting significant structural complexity and diversity (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using spectral data and elemental analysis, alongside computational methods like Density Functional Theory (DFT). Such analyses help in establishing the compound's configuration and understanding its electronic structure, which is crucial for predicting reactivity and properties. For instance, the use of B3LYP and CAM-B3LYP methods at the DFT level has provided insights into the molecular structure and stability of synthesized compounds (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically include nucleophilic attacks, which are influenced by the molecule's electronic structure. The local reactivity descriptors derived from computational studies can predict high reactivity sites within the molecule, facilitating targeted chemical modifications. This aspect of reactivity is crucial for synthesizing derivatives and understanding the compound's interaction with other molecules (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystalline structure are directly related to the compound's molecular structure. These properties are essential for determining the compound's suitability for various applications and for formulating it into usable forms. The thermodynamic properties, including stability and reactivity at different temperatures, also fall under this category, providing insights into the compound's behavior under varying conditions (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity, including its behavior in chemical reactions such as hydrolysis, reduction, oxidation, and its interactions with other chemical species. These properties are crucial for understanding the compound's functionality and potential applications in synthesis and other chemical processes. Theoretical and experimental investigations provide valuable information on these aspects, guiding future research and application development (Halim & Ibrahim, 2022).
Propriétés
IUPAC Name |
5-(2-methyl-1-benzofuran-5-carbonyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-9-4-11-5-10(2-3-15(11)24-9)16(21)20-7-13-12(18-8-19-13)6-14(20)17(22)23/h2-5,8,14H,6-7H2,1H3,(H,18,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMKOIIYXSFYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CC4=C(CC3C(=O)O)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-methylpiperidine-3,4-diol](/img/structure/B5619468.png)
![1-[1-(2-fluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5619470.png)
![9-[(5-ethyl-3-thienyl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619481.png)
![4-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5619488.png)



![4-[(2-{1-[2-(allyloxy)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5619504.png)


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5619532.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]acetamide](/img/structure/B5619544.png)

